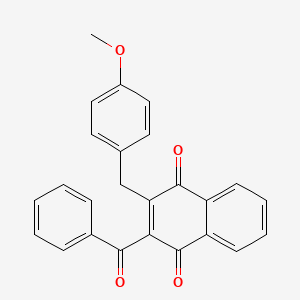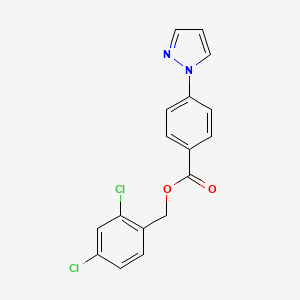![molecular formula C27H22ClN3O2 B6029034 6-chloro-2-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6029034.png)
6-chloro-2-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-632 and is a potent inhibitor of the protein kinase BRAF, which is involved in the regulation of cell growth and division. In
作用机制
The mechanism of action of 6-chloro-2-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide involves the inhibition of BRAF. BRAF is a protein kinase that is involved in the regulation of cell growth and division. When BRAF is mutated, it can become overactive and promote the growth and proliferation of cancer cells. By inhibiting BRAF, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to be a potent inhibitor of BRAF, which is involved in the regulation of cell growth and division. By inhibiting BRAF, this compound can prevent the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and may be useful for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the major advantages of 6-chloro-2-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide is its potency as a BRAF inhibitor. This compound has been shown to be highly effective in inhibiting BRAF and preventing the growth and proliferation of cancer cells. However, there are also some limitations to using this compound in lab experiments. For example, it may be toxic to cells at high concentrations, and it may not be effective against all types of cancer.
未来方向
There are many future directions for research on 6-chloro-2-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide. One area of research is in the development of new cancer treatments that target BRAF. This compound may be useful as a starting point for the development of new, more effective BRAF inhibitors. In addition, this compound may have applications in the treatment of other diseases, such as inflammatory diseases and autoimmune disorders. Further research is needed to fully understand the potential of this compound for scientific research and medical applications.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase BRAF and has been shown to be effective in inhibiting the growth and proliferation of cancer cells. While there are some limitations to using this compound in lab experiments, it has many potential applications in the development of new cancer treatments and the treatment of other diseases. Further research is needed to fully understand the potential of this compound for scientific research and medical applications.
合成方法
The synthesis of 6-chloro-2-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide involves several steps. First, 6-chloro-2-phenyl-4-quinolinecarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. Next, the acid chloride is reacted with N-(4-aminophenyl)pyrrolidine to form the corresponding amide. Finally, the amide is reacted with N-(4-(1-pyrrolidinylcarbonyl)phenyl)thiourea to form the desired compound.
科学研究应用
6-chloro-2-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. This compound has been shown to be a potent inhibitor of BRAF, a protein kinase that is commonly mutated in various types of cancer, including melanoma, colorectal cancer, and thyroid cancer. By inhibiting BRAF, this compound can prevent the growth and proliferation of cancer cells.
属性
IUPAC Name |
6-chloro-2-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O2/c28-20-10-13-24-22(16-20)23(17-25(30-24)18-6-2-1-3-7-18)26(32)29-21-11-8-19(9-12-21)27(33)31-14-4-5-15-31/h1-3,6-13,16-17H,4-5,14-15H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSPJHSAAWIYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-chloro-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6028952.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6028957.png)


![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6028983.png)
![3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6028986.png)
![2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B6028990.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-8-methoxyquinoline-5-sulfonamide](/img/structure/B6028999.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6029004.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercapto-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6029006.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6029007.png)
![N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6029009.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(1-propyl-4-piperidinyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6029014.png)
![6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B6029017.png)